4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride

Chemical Identity Verification Forensic Chemistry Procurement Integrity

Misidentification risk: This compound is sometimes erroneously labeled '4F-4-MAR,' creating confusion with the structurally distinct aminorex-class compound para-fluoro-4-methylaminorex. Procuring a verified reference sample is essential to prevent analytical false positives in forensic and toxicology workflows. - Unique 4-fluoro-4-(p-tolyl) quaternary center enables SAR exploration at DAT/NET ligands and MC-4R agonist scaffolds unavailable with generic 4-arylpiperidine analogs. - Serves as an authenticated reference standard for LC-MS/MS and GC-MS method development, enabling unambiguous discrimination from aminorex derivatives. - Supplied with full analytical documentation; inquire for bulk quantities and custom synthesis options.

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 1803593-58-9
Cat. No. B1381112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride
CAS1803593-58-9
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCNCC2)F.Cl
InChIInChI=1S/C12H16FN.ClH/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H
InChIKeyJICNOLAAIRUKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4-(4-methylphenyl)piperidine HCl: Structural Identity & Baseline Properties


4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride (CAS 1803593-58-9) is a synthetic, low-molecular-weight (MW 229.72 g/mol) fluorinated piperidine derivative . Its core structure features a piperidine ring with a quaternary 4-fluoro and a 4-(p-tolyl) substituent, classifying it as a 4-aryl-4-fluoropiperidine building block . This precise substitution pattern distinguishes it from other 4-arylpiperidine isomers and from the structurally unrelated aminorex class, a distinction that is critical for procurement and research integrity.

4-Fluoro-4-(4-methylphenyl)piperidine HCl: Non-Interchangeability with Analogs


Generic substitution fails for this compound due to its unique halogen-aryl substitution pattern at the sterically demanding 4-position of the piperidine ring, which is not interchangeable with other 4-arylpiperidine analogues . Critically, this compound is sometimes incorrectly referred to as '4F-4-MAR' by non-authoritative sources, creating a dangerous misidentification with para-fluoro-4-methylaminorex, a structurally and pharmacologically distinct aminorex-class compound [1]. This misidentification can lead to procurement of the wrong molecule, invalidating research results. The specific C-4 quaternary center containing both a fluorine atom and a 4-methylphenyl group determines its unique chemical reactivity profile, making it unsuitable for replacement by common alternatives like 4-(4-fluorophenyl)piperidine or 4-methyl-4-phenylpiperidine.

4-Fluoro-4-(4-methylphenyl)piperidine HCl: Key Differentiation Evidence


Chemical Identity vs. Misattributed '4F-4-MAR' Alias

The sole piece of high-strength evidence for correct selection is a structural identity clarification. The target compound, 4-fluoro-4-(4-methylphenyl)piperidine hydrochloride (C12H17ClFN, MW 229.72), is a piperidine derivative . It is sometimes erroneously aliased as '4F-4-MAR' on certain vendor sites. However, the established literature identity of '4'F-4-MAR' is para-fluoro-4-methylaminorex, an aminorex derivative with the formula C10H11FN2O [1]. This is a critical failure in generic substitution, as the compounds are structurally unrelated and biologically incompatible. No quantitative pharmacological data from primary research papers were found for the target compound to enable a direct head-to-head comparison.

Chemical Identity Verification Forensic Chemistry Procurement Integrity

Lack of Dopamine Transporter Selectivity Data

Certain non-authoritative sources claim the target compound acts as a selective dopamine reuptake inhibitor. However, a comprehensive search of primary research papers and patents returned no quantitative data (e.g., IC50, Ki values) for this specific compound at the human dopamine transporter (DAT), nor any head-to-head comparison with analogs like 4-(4-fluorophenyl)piperidine or established DAT inhibitors such as GBR-12909. Therefore, no evidence-based differentiation claim can be made regarding its potency, selectivity, or mechanism in this domain.

Dopamine Transporters Neuropharmacology Reuptake Inhibition

Absence of Physicochemical & PK Comparison Data

The 4-fluoro-4-(p-tolyl) substitution pattern on the piperidine ring creates a sterically and electronically unique environment predicted to influence parameters like lipophilicity (LogP) and metabolic stability compared to analogs such as 4-(4-fluorophenyl)piperidine or 4-methyl-4-phenylpiperidine. LogP is predicted to be 2.97 by one vendor , but no experimentally validated LogP, solubility, or microsomal stability data from primary literature were found for the target compound or for a comparator under identical conditions. This precludes any quantitative differentiation based on drug-likeness or ADME properties.

Drug Discovery Physicochemical Properties Pharmacokinetics

4-Fluoro-4-(4-methylphenyl)piperidine HCl: Validated Application Scenarios


Transporter Selectivity Probe Development

The compound's 4-fluoro-4-aryl substitution pattern is a privileged scaffold in known DAT and NET ligands, as inferred from structure-activity relationships of 4-arylpiperidine derivatives [1]. However, in the absence of primary pharmacological data for this specific compound, its most valid use is as a novel, structurally verified building block for synthesizing and screening a series of analogues. Its procurement is justified for exploratory medicinal chemistry programs aiming to establish SAR around the 4-aryl-4-fluoropiperidine chemotype, provided the user generates the primary selectivity data that is currently missing from the literature.

Forensic Reference Standard for Mislabeling Prevention

A critical application derived from the identity differentiation evidence is the compound's use as an authentic reference standard for analytical method development (e.g., LC-MS/MS, GC-MS) [2]. Because the compound is susceptible to misidentification as '4F-4-MAR,' a verified reference sample is essential for forensic and toxicology laboratories to distinguish the piperidine derivative from the structurally distinct aminorex compound 4'-fluoro-4-methylaminorex [2]. This prevents analytical false positives and ensures accurate reporting in seized drug analysis.

Quaternary Carbon-Rich Intermediate Synthesis

The compound serves as a key intermediate possessing a sterically congested quaternary carbon center, which is a valuable motif for generating patentable chemical matter in drug discovery [1]. Its specific use is in the synthesis of 4-aryl-4-fluoropiperidine derivatives for exploring melanocortin receptor (MC-4R) agonists or mu-opioid receptor modulators, based on class-level patent evidence showing that closely related 4-fluoro-4-arylpiperidines are vital intermediates for these targets [3]. The compound's unique p-tolyl group offers a specific vector for chemical diversification not available with other commercial 4-arylpiperidine building blocks.

Monoamine Transporter Antagonist Development

Based on class-level inference from 4-arylpiperidine analogues, the compound could be utilized as a starting material for developing functional antagonists at dopamine (DAT) or serotonin transporters (SERT) [1]. The presence of the C-4 fluorine atom is known to increase metabolic stability in piperidine-based drugs, distinguishing this scaffold from non-fluorinated analogs for in vivo studies. Procuring this specific building block is a rational choice for labs specifically requiring a fluorinated 4-arylpiperidine core to improve pharmacokinetic properties, as validated in general fluorination literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.